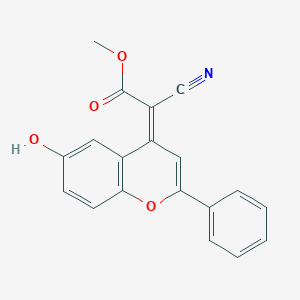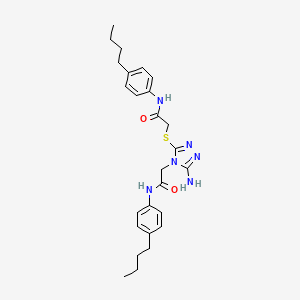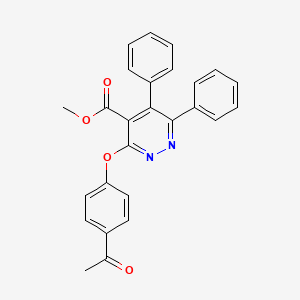
Methyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Reactants: Pyridazine derivative and bromobenzene
- Conditions: Palladium-catalyzed cross-coupling reaction
- Product: 5,6-diphenylpyridazine
Step 3: Addition of Acetylphenoxy Moiety
- Reactants: 5,6-diphenylpyridazine and 4-acetylphenol
- Conditions: Base-catalyzed etherification
- Product: 3-(4-acetylphenoxy)-5,6-diphenylpyridazine
Step 4: Esterification
- Reactants: 3-(4-acetylphenoxy)-5,6-diphenylpyridazine and methyl chloroformate
- Conditions: Base-catalyzed esterification
- Product: Methyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the pyridazine core, followed by the introduction of the phenyl groups and the acetylphenoxy moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
-
Step 1: Synthesis of Pyridazine Core
- Reactants: Hydrazine hydrate and 1,2-diketone
- Conditions: Reflux in ethanol
- Product: Pyridazine derivative
化学反应分析
Types of Reactions
Methyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium catalyst
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst
Major Products
Oxidation: Carboxylic acid derivative
Reduction: Amine derivative
Substitution: Halogenated or nitro-substituted derivatives
科学研究应用
Methyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific biological context and the compound’s structural features.
相似化合物的比较
Similar Compounds
- Methyl 2-(4-acetylphenoxy)acetate
- Methyl 4-[3-(4-acetylphenoxy)propoxy]-benzenecarboxylate
Uniqueness
Methyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate is unique due to its specific substitution pattern on the pyridazine ring and the presence of both phenyl and acetylphenoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
methyl 3-(4-acetylphenoxy)-5,6-diphenylpyridazine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c1-17(29)18-13-15-21(16-14-18)32-25-23(26(30)31-2)22(19-9-5-3-6-10-19)24(27-28-25)20-11-7-4-8-12-20/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRWLOQYSMFENO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NN=C(C(=C2C(=O)OC)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(5-Naphthalen-2-yl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]benzoic acid](/img/structure/B7749985.png)
![3-[2-(2,3-Dichloroanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7749987.png)
![3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7749994.png)
![3-[(3,4-Dichlorophenyl)methyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7750013.png)
![5-Methyl-3-[2-(3-methylanilino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7750015.png)
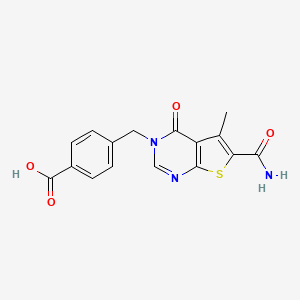
![2-(5-Naphthalen-2-yl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7750030.png)
![2-Methoxyethyl 3-(2-amino-2-oxoethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7750036.png)
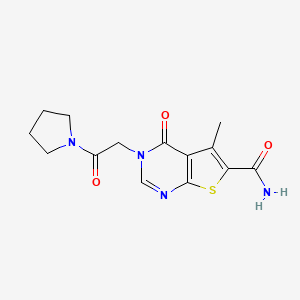
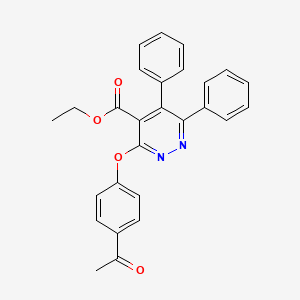
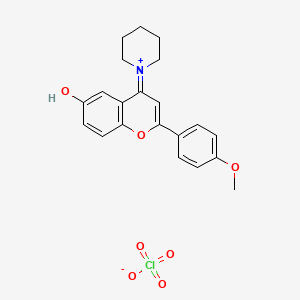
![(E)-2-(benzo[d]thiazol-2-yl)-2-(6-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene)acetonitrile](/img/structure/B7750069.png)
